

Blood-Brain Barrier Penetration & Key Quantitative Data

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Compound Focus: Altiratinib

CAS No.: 1345847-93-9

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Altiratinib is designed with significant blood-brain barrier (BBB) penetration, a crucial property for targeting central nervous system (CNS) tumors [1] [2]. The quantitative profile of **Altiratinib** is summarized in the table below.

Table 1: Key Quantitative Data for Altiratinib

Parameter	Value / Information	Significance / Context
Brain:Plasma Ratio (Mouse)	0.23 [3]	Demonstrates substantial brain penetration after systemic dosing.

| **Key IC50 Values** (Cell-free assays) | **MET**: 2.7-4.6 nM [3] [4] **TIE2**: 8 nM [3] [4] **VEGFR2**: 9.2 nM [3] [4] **TRKA/B/C**: 0.83-4.6 nM [3] [4] | Potent, balanced inhibition of primary targets. | | **In Vivo Dosage** (Preclinical GBM models) | 10 mg/kg to 60 mg/kg, orally [5] [6] | Effective in inhibiting tumor growth and overcoming resistance. |

Experimental Protocols for Key Assays

Here are methodologies for critical experiments cited in the literature, which you can adapt for your research.

Protocol 1: Assessing Cellular Viability and Proliferation [3]

This protocol is used to determine the effect of **Altiratinib** on the viability of various cancer cell lines.

- **Cell Plating:** Plate cells in 96-well or 384-well black-walled plates at optimized densities (e.g., 1,250 cells/well for U-87-MG in a 384-well plate).
- **Drug Treatment:** Prepare a concentration range of **Altiratinib** in DMSO (e.g., 0.001 μ M to 5 μ M) in the cell culture medium. Add the drug-containing medium to the wells.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
- **Viability Measurement:** Quantify viable cells using a resazurin-based assay (e.g., alamarBlue) or the CellTiter-Glo Assay (ATP quantification) following the manufacturer's instructions.
- **Data Analysis:** Measure fluorescence (Ex/Em: 540/600 nm for resazurin) or luminescence. Plot the signal against the drug concentration to calculate IC₅₀ values.

Protocol 2: In Vivo Efficacy Study in Glioblastoma Xenograft Models [5]

This outlines a common approach for evaluating **Altiratinib**'s efficacy in mouse models of glioblastoma.

- **Cell Implantation:** Intracranially implant human glioblastoma stem cells (e.g., 5 x 10⁴ GSC17 cells) into immunocompromised mice (e.g., nude mice).
- **Treatment Initiation:** Begin drug administration 4 days post-implantation.
- **Dosing Regimen:**
 - **Altiratinib:** Administer at 10 mg/kg via oral gavage twice daily.
 - **Control:** Administer 0.4% HPMC vehicle by oral gavage.
 - (For combination studies) **Bevacizumab:** Administer at 10 mg/kg via intraperitoneal injection twice weekly.
- **Endpoint Analysis:** Monitor animals for survival. At endpoint, analyze tumors for volume, markers of invasiveness (N-cadherin, vimentin), microvessel density (CD31), and TIE2-expressing monocyte infiltration.

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: What could be the reason for a lack of efficacy in our in vivo glioblastoma model, despite using a published dosing regimen?

- **A:** Consider the following potential issues and troubleshooting steps:
 - **Drug Formulation and Stability:** Ensure **Altiratinib** is freshly prepared in the correct vehicle (e.g., 0.4% HPMC) and that the suspension is homogeneous before administration [5].

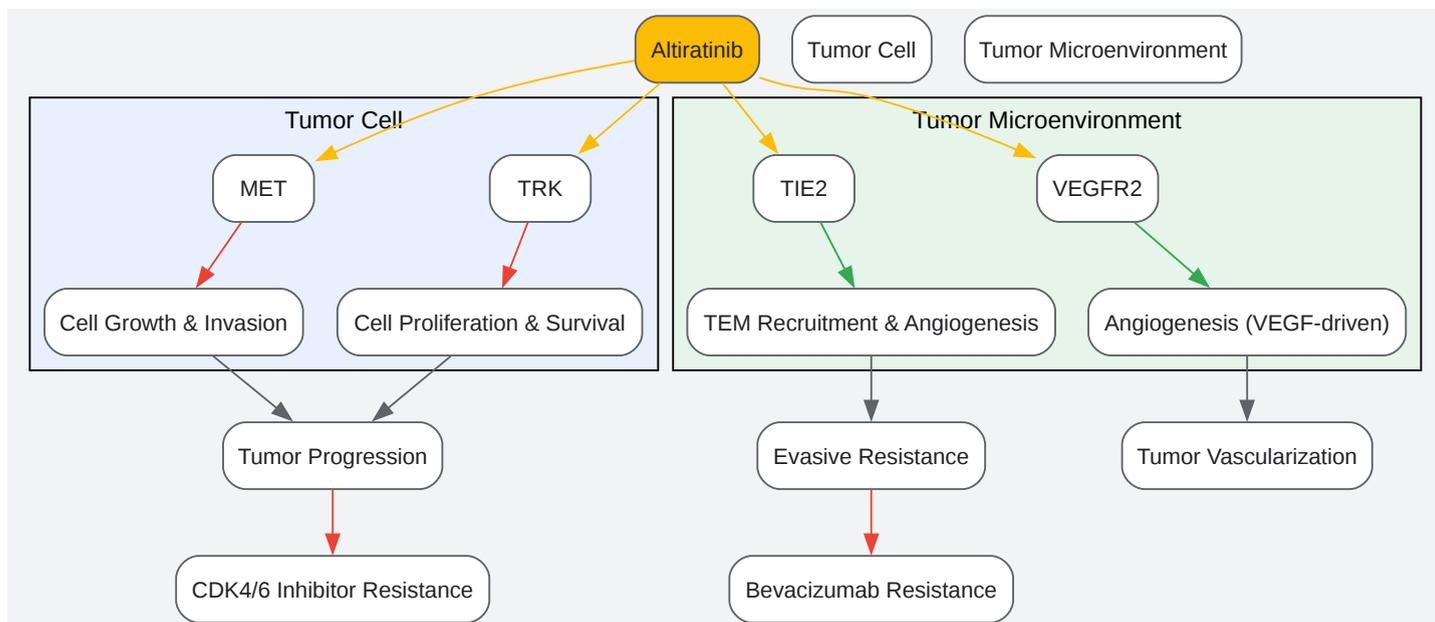
- **Tumor Model Heterogeneity:** The genetic background of the glioblastoma model significantly impacts response. Verify that your model expresses the relevant targets of **Altiratinib**, such as MET or TRK. Testing on a panel of models with diverse molecular subtypes is recommended [5] [6].
- **Mechanisms of Resistance:** Tumors may develop resistance through alternative pathways. Investigate the activation status of key transcription factors (e.g., c-MYC, STAT3, YAP/TAZ) or other RTK pathways post-treatment, as their dysregulation is a known resistance mechanism [7]. A combination strategy, for example with a CDK4/6 inhibitor, may be necessary to overcome this [6].

Q2: We are observing high toxicity in our animal studies. How can we manage this?

- **A:** High toxicity often relates to dosing frequency and cumulative exposure.
 - **Alternating Dosing Schedule:** Implement an intermittent dosing schedule instead of continuous daily dosing. One published approach is to alternate drugs, giving them three days on and three days off, which has been shown to maintain efficacy while improving tolerability [6].
 - **Dose Titration:** Perform a dose-ranging study to establish the minimum effective dose, as efficacy has been observed at various doses from 10 mg/kg to 60 mg/kg [5] [6].

Mechanism of Action: Targeted Signaling Pathways

Altiratinib's design as a balanced multi-kinase inhibitor allows it to simultaneously target tumor cells and the tumor microenvironment. The following diagram illustrates its core mechanism and rational combination strategies.



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